molecular formula C12H20N2O3 B12939317 tert-Butyl 6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate

tert-Butyl 6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B12939317
M. Wt: 240.30 g/mol
InChI Key: PCJQPONBYFEULW-UHFFFAOYSA-N
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Description

tert-Butyl 6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate is a chemical compound with the molecular formula C11H18N2O3. It is a white solid that is used in various chemical and pharmaceutical research applications. The compound is known for its unique spirocyclic structure, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate typically involves the reaction of a suitable amine with a spirocyclic ketone. One common method involves the reaction of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF), at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-Butyl 6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

tert-butyl 6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-7-12(8-14)6-4-5-9(15)13-12/h4-8H2,1-3H3,(H,13,15)

InChI Key

PCJQPONBYFEULW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCC(=O)N2

Origin of Product

United States

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